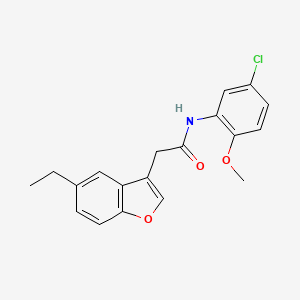

N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

CAS No.:

Cat. No.: VC15345266

Molecular Formula: C19H18ClNO3

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18ClNO3 |

|---|---|

| Molecular Weight | 343.8 g/mol |

| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |

| Standard InChI | InChI=1S/C19H18ClNO3/c1-3-12-4-6-17-15(8-12)13(11-24-17)9-19(22)21-16-10-14(20)5-7-18(16)23-2/h4-8,10-11H,3,9H2,1-2H3,(H,21,22) |

| Standard InChI Key | WDJVYXFNAZTRLT-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)Cl)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(5-Chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide features a benzofuran ring substituted with an ethyl group at the 5-position, linked via an acetamide bridge to a 5-chloro-2-methoxyphenyl moiety . The benzofuran system contributes aromaticity and planar rigidity, while the ethyl and methoxy groups enhance lipophilicity, potentially influencing membrane permeability and target binding. The chloro substituent introduces electronegativity, which may modulate electronic interactions with biological targets.

Table 1: Key Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 880396-55-4 | |

| Molecular Formula | ||

| Molecular Weight | 343.8 g/mol | |

| Density | Not Available | |

| Boiling Point | Not Available |

Electronic and Steric Considerations

The methoxy group at the 2-position of the phenyl ring donates electron density through resonance, potentially stabilizing charge interactions in binding pockets. Conversely, the chloro substituent at the 5-position exerts an electron-withdrawing inductive effect, creating a polarized region that may facilitate hydrogen bonding or dipole-dipole interactions. The ethyl group on the benzofuran ring introduces steric bulk, which could influence conformational flexibility and substrate selectivity.

Synthesis and Analytical Characterization

Characterization Techniques

Modern analytical methods confirm the structure and purity of such compounds:

-

Nuclear Magnetic Resonance (NMR): and NMR spectra verify proton environments and carbon frameworks, respectively. The methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.0 ppm.

-

Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 343.8, consistent with the molecular formula .

-

High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by quantifying impurities.

Pharmacological Profile and Hypothesized Mechanisms

Anti-Inflammatory Activity

Structural analogs with acetamide linkages demonstrate cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis. The ethylbenzofuran moiety may interact with hydrophobic pockets in COX-2, while the methoxyphenyl group could stabilize enzyme-substrate complexes via π-π stacking.

Anticancer Properties

Thiadiazole-containing acetamides induce apoptosis in cancer cells by modulating Bcl-2 family proteins. While this compound lacks a thiadiazole ring, its benzofuran core may intercalate DNA or inhibit topoisomerase II, warranting further investigation.

Future Research Directions

-

Target Identification: Proteomic studies to map interactions with biological macromolecules.

-

Structure-Activity Relationship (SAR): Systematic modification of substituents to optimize potency and reduce toxicity.

-

In Vivo Efficacy Models: Evaluation in murine models of inflammation or xenograft tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume